

Commercial Sources and Technical Guide to Purified Bovine Heart Cytochrome C

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Compound of Interest

Compound Name:	CYTOCHROME C FROM BOVINE HEART
Cat. No.:	B1165588

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available purified **cytochrome c from bovine heart**, a critical reagent in various fields of research, including mitochondrial function, cellular respiration, and apoptosis. This document details the product specifications from leading commercial suppliers, provides established experimental protocols for its use, and illustrates key biological pathways and experimental workflows.

Commercial Sources of Purified Bovine Heart Cytochrome C

Several reputable suppliers offer high-purity cytochrome c isolated from bovine heart. The following tables summarize the key quantitative data from prominent vendors to facilitate easy comparison for procurement and experimental planning.

Table 1: General Product Specifications

Supplier	Product Number	Purity	Molecular Weight (Da)	Form
Sigma-Aldrich	C2037	≥95% (SDS-PAGE and spectral assay) [1]	12,327[1]	Lyophilized Powder[1]
Lee Biosolutions	192-15	> 95%[2]	12,327[2]	Lyophilized Powder[2]
Molecular Depot	B2012267	Biotechnology Grade	12,300[3]	Lyophilized[3]
MedChemExpress	HY-125857C	≥95%[4]	~13,000[5]	Solid

Table 2: Biochemical and Physical Properties

Supplier	Iron Content	Isoelectric Point (pI)	Spectral Properties (λ _{max} , reduced)	Molar Extinction Coefficient (E mM, reduced)
Sigma-Aldrich	0.40 - 0.50% (anhydrous)[6]	10.0 – 10.5[1][7]	550 nm[1][7]	28.0 (0.1 M phosphate buffer, pH 6.8)[1][7]
Lee Biosolutions	0.40 - 0.50%[2]	Not Specified	Not Specified	Not Specified
Molecular Depot	Not Specified	Not Specified	Not Specified	Not Specified
MedChemExpress	Not Specified	Not Specified	Not Specified	Not Specified

Table 3: Storage and Stability

Supplier	Storage Temperature	Stability	Reconstitution Recommendations
Sigma-Aldrich	-20 °C[1][7]	5 years as supplied[1] [7]	Soluble in water or buffered solutions at pH 7.0 ± 1.0 (up to 200 mg/ml); recommended reconstitution at 10 mg/ml.[1][7]
Lee Biosolutions	2-8°C[2]	2 years[2]	Clear, red solution.[2]
Molecular Depot	-20°C[3]	Batch Dependent	Not Specified
MedChemExpress	-20°C for 2 years	2 years	Soluble in H ₂ O (≥ 40 mg/mL).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving purified bovine heart cytochrome c.

Purification of Cytochrome C from Bovine Heart (Adapted from established methods)

This protocol outlines a general procedure for the isolation and purification of **cytochrome c from bovine heart** tissue.[8]

Materials:

- Fresh or frozen bovine heart
- Aluminum sulfate solution (e.g., 0.1 M, pH 4.5)
- Ammonium sulfate
- Cation-exchange chromatography resin (e.g., CM-Sepharose)

- Dialysis tubing
- Spectrophotometer
- Homogenizer
- Centrifuge

Procedure:

- **Tissue Homogenization:** Mince and homogenize fresh or thawed bovine heart tissue in a cold, dilute solution of aluminum sulfate at pH 4.5. The trivalent aluminum cations aid in displacing the basic cytochrome c from mitochondrial membranes.[8]
- **Extraction and Clarification:** Stir the homogenate for several hours at 4°C. Centrifuge at high speed to pellet the tissue debris. Collect the supernatant containing the crude cytochrome c extract.
- **Ammonium Sulfate Precipitation:** Slowly add solid ammonium sulfate to the supernatant to a final saturation of 60-80%. This will precipitate many contaminating proteins while leaving cytochrome c in solution. Centrifuge to remove the precipitate and retain the supernatant.
- **Further Ammonium Sulfate Fractionation:** Increase the ammonium sulfate concentration of the supernatant to 100% saturation to precipitate the cytochrome c. Collect the precipitate by centrifugation.
- **Dialysis:** Resuspend the pellet in a minimal volume of buffer (e.g., phosphate buffer, pH 7.0) and dialyze extensively against the same buffer to remove excess ammonium sulfate.
- **Cation-Exchange Chromatography:** Load the dialyzed sample onto a pre-equilibrated cation-exchange column. Wash the column with the starting buffer to remove unbound proteins. Elute the bound cytochrome c using a linear salt gradient (e.g., 0-1 M NaCl). Cytochrome c will elute as a distinct red-colored fraction.
- **Purity Assessment:** Analyze the purified fractions by SDS-PAGE to assess purity.[8] Pool the purest fractions.

- Final Dialysis and Lyophilization: Dialyze the pooled fractions against a volatile buffer like 6 mM ammonium hydroxide to remove salts.[\[1\]](#) Lyophilize the dialyzed protein to obtain a stable powder.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Purity Assessment

This protocol is a standard method for separating proteins based on their molecular weight and is used to assess the purity of the purified cytochrome c.

Materials:

- Acrylamide/Bis-acrylamide solution
- Tris-HCl buffers (for stacking and resolving gels)
- Sodium dodecyl sulfate (SDS)
- Ammonium persulfate (APS)
- Tetramethylethylenediamine (TEMED)
- SDS-PAGE running buffer
- 2X SDS-PAGE sample buffer
- Protein molecular weight markers
- Coomassie Brilliant Blue or other protein stain

Procedure:

- Gel Casting: Prepare and cast a stacking and a resolving polyacrylamide gel of the appropriate percentage (e.g., 15% for cytochrome c).
- Sample Preparation: Mix the purified cytochrome c sample with an equal volume of 2X SDS-PAGE sample buffer containing a reducing agent like β -mercaptoethanol or DTT. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[\[9\]](#)

- Electrophoresis: Load the denatured samples and molecular weight markers into the wells of the gel. Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.[\[9\]](#)
- Staining: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue to visualize the protein bands.
- Analysis: Destain the gel and visualize the protein bands. A pure sample of cytochrome c should show a single band at approximately 12 kDa.

Cytochrome c Oxidase Activity Assay (Spectrophotometric)

This assay measures the activity of cytochrome c oxidase by monitoring the oxidation of reduced cytochrome c.

Materials:

- Purified bovine heart cytochrome c
- Sodium dithionite or DTT to reduce cytochrome c
- Assay buffer (e.g., 10 mM Tris-HCl, pH 7.0, with 120 mM KCl)
- Mitochondrial extract or purified cytochrome c oxidase
- Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

- Preparation of Reduced Cytochrome c: Prepare a solution of cytochrome c in assay buffer. Reduce the cytochrome c by adding a small amount of sodium dithionite or DTT. The color of the solution will change from dark orange-red to a lighter purple-red.[\[10\]](#) Verify the reduction by checking the absorbance ratio at 550 nm to 565 nm, which should be between 10 and 20.[\[10\]](#)

- Assay Setup: In a cuvette, add the assay buffer and the mitochondrial sample or purified cytochrome c oxidase.
- Initiation of Reaction: Start the reaction by adding the reduced cytochrome c substrate to the cuvette.
- Measurement: Immediately monitor the decrease in absorbance at 550 nm over time using the kinetic program of the spectrophotometer. The rate of decrease in absorbance is proportional to the cytochrome c oxidase activity.[10][11]
- Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of reduced cytochrome c.

Cytochrome c Release Apoptosis Assay (Western Blot)

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis, using Western blotting.

Materials:

- Cells to be assayed for apoptosis
- Apoptosis-inducing agent
- Cytosol Extraction Buffer
- Mitochondrial Extraction Buffer
- Protease inhibitors
- DTT
- Anti-cytochrome c antibody
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate

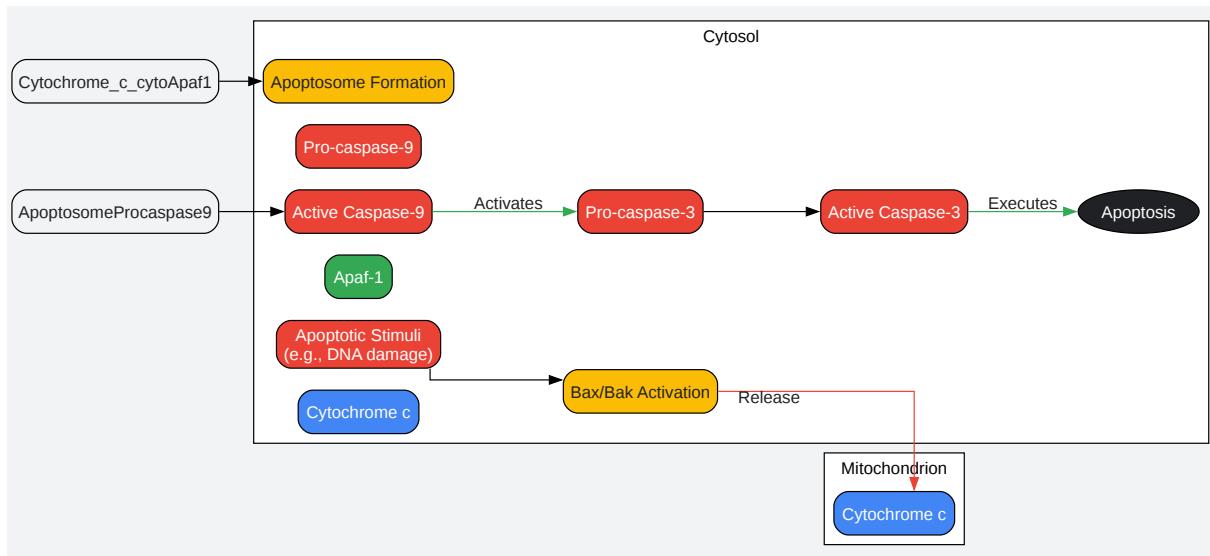
Procedure:

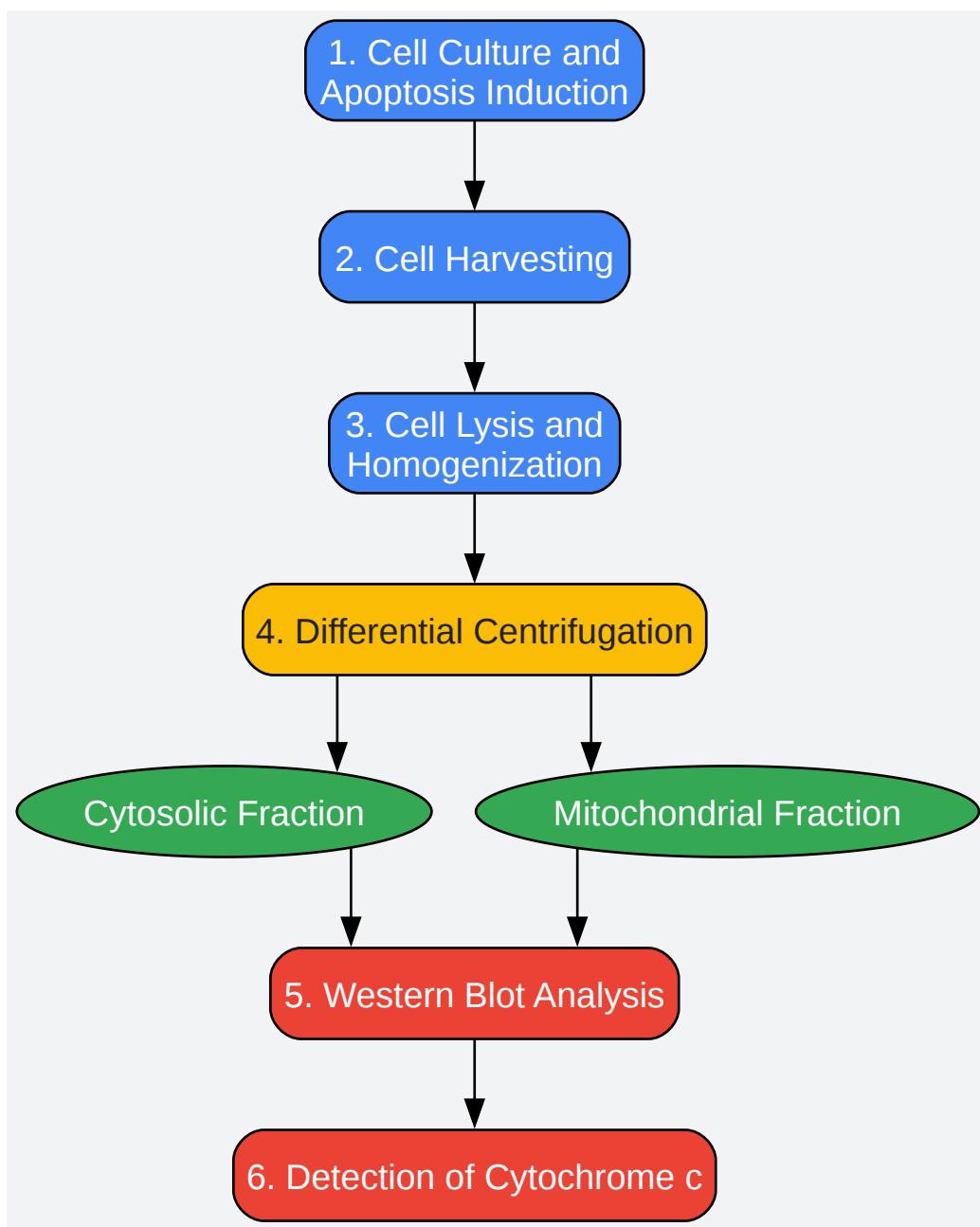
- Induction of Apoptosis: Treat cells with an apoptosis-inducing agent. Include an untreated control group.
- Cell Fractionation:
 - Harvest the cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Cytosol Extraction Buffer containing DTT and protease inhibitors.[\[12\]](#)[\[13\]](#)
 - Homogenize the cells using a Dounce homogenizer on ice.[\[12\]](#)[\[13\]](#)
 - Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.[\[12\]](#)[\[13\]](#)
 - Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[\[12\]](#)[\[13\]](#)
 - The resulting supernatant is the cytosolic fraction.
 - Resuspend the mitochondrial pellet in Mitochondrial Extraction Buffer.
- Western Blotting:
 - Determine the protein concentration of the cytosolic and mitochondrial fractions.
 - Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Probe the membrane with a primary antibody specific for cytochrome c.[\[12\]](#)[\[13\]](#)
 - Incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates apoptosis.

Signaling Pathways and Experimental Workflows

Intrinsic Apoptosis Signaling Pathway

The release of cytochrome c from the mitochondria into the cytosol is a critical step in the intrinsic pathway of apoptosis. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to cell death.





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